1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol
Overview
Description
1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as glutaminase 1, which is crucial for the conversion of glutamine to glutamate . The interaction with glutaminase 1 suggests that this compound may influence cellular metabolism and energy production. Additionally, this compound may interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and response to external stimuli .
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can upregulate reactive oxygen species levels in mitochondria, indicating its role in oxidative stress and mitochondrial function . Furthermore, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit glutaminase 1, resulting in altered glutamine metabolism and increased reactive oxygen species production . Additionally, this compound may influence gene expression by binding to transcription factors and modulating their activity, thereby affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits relatively good metabolic stability, with a bioavailability of 12.4% . Prolonged exposure to this compound may lead to changes in cellular behavior and function, such as increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced changes in cellular function and behavior. For example, in animal models, oral administration of 100 mg/kg of this compound resulted in significant tumor growth inhibition, indicating its potential as an anti-tumor agent . High doses of this compound may also lead to toxic or adverse effects, such as increased oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glutamine metabolism. This compound interacts with enzymes such as glutaminase 1, which plays a crucial role in the conversion of glutamine to glutamate . By inhibiting glutaminase 1, this compound can alter metabolic flux and affect metabolite levels, leading to changes in cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may play a role in its localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been observed to localize to mitochondria, where it can exert its effects on mitochondrial function and oxidative stress .
Properties
IUPAC Name |
1-[1-(3-aminopyridin-2-yl)piperidin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(16)11-6-2-3-8-15(11)12-10(13)5-4-7-14-12/h4-5,7,9,11,16H,2-3,6,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOXJBLGIPTEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=C(C=CC=N2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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